molecular formula C9H7N3OS B11370685 N-phenyl-1,2,3-thiadiazole-4-carboxamide

N-phenyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11370685
M. Wt: 205.24 g/mol
InChI Key: HZJWUHQQAFRKRW-UHFFFAOYSA-N
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Description

N-phenyl-1,2,3-thiadiazole-4-carboxamide is an organic compound with the molecular formula C(_9)H(_7)N(_3)OS It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 1,2,3-thiadiazole-4-carbonyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1,2,3-thiadiazole-4-carbonyl chloride+anilineThis compound+HCl\text{1,2,3-thiadiazole-4-carbonyl chloride} + \text{aniline} \rightarrow \text{this compound} + \text{HCl} 1,2,3-thiadiazole-4-carbonyl chloride+aniline→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-phenyl-1,2,3-thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

This compound has shown promise in medicinal chemistry, particularly as an inhibitor of certain enzymes. It has been investigated for its potential use in treating diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-phenyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of critical biological pathways, such as those involved in cell division or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1,2,3-thiadiazole-5-carboxamide
  • N-phenyl-1,2,4-thiadiazole-3-carboxamide
  • N-phenyl-1,3,4-thiadiazole-2-carboxamide

Uniqueness

N-phenyl-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern on the thiadiazole ring. This affects its chemical reactivity and biological activity, making it distinct from other thiadiazole derivatives.

Properties

IUPAC Name

N-phenylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-9(8-6-14-12-11-8)10-7-4-2-1-3-5-7/h1-6H,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJWUHQQAFRKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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